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Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged
structure due to its presence in numerous biologically active compounds and FDA-approved
drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative,
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (C12H13BrN20). We delve into its
structural elucidation, detailed synthetic protocols with mechanistic insights, and modern
analytical techniques for its characterization. Furthermore, this document explores the strategic
importance of this molecule as a versatile intermediate in drug discovery, highlighting the utility
of its functional groups for creating diverse chemical libraries aimed at various therapeutic
targets, including protein kinases.[4][5] This guide is intended for researchers and drug
development professionals seeking to leverage advanced indazole chemistry for the creation of
novel therapeutic agents.
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The Indazole Nucleus: A Privileged Scaffold in
Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a
bioisostere of indole and a critical pharmacophore in modern drug discovery.[6][7] Its
derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-
inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][8][9] The thermodynamic
stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most
synthetically targeted isomer.[2] The versatility of the indazole ring allows for substitution at
multiple positions, enabling chemists to fine-tune the steric and electronic properties of drug
candidates to achieve high potency and selectivity for biological targets. This has led to the
development of several successful drugs, such as the antiemetic Granisetron and the kinase
inhibitors Pazopanib and Entrectinib.[3]

Compound Profile: 4-Bromo-1-(tetrahydro-2H-pyran-
2-yl)-1H-indazole

The subject of this guide is a specific, synthetically valuable derivative of the indazole core. Its
structure incorporates two key features for further chemical modification: a bromine atom on
the benzene ring and a tetrahydropyran (THP) group protecting the N1 position of the pyrazole
ring.

Chemical Identity and Structure

o |[UPAC Name: 4-bromo-1-(oxan-2-yl)indazole[10]

e Molecular Formula: C12H13BrN20[10]

e CAS Number: 1000019-33-0 (from similar structures, specific CAS may vary)
e Canonical SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br[10]

e InChl Key: SSJAOWRBTUOVMD-UHFFFAOY SA-N[10]
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2D Structure Source: PubChem CID 57474729[10]

Physicochemical Properties

The predicted physicochemical properties of this compound are crucial for understanding its
behavior in both chemical reactions and biological systems.

Property Value Source
Molecular Weight 281.15 g/mol PubChem
Monoisotopic Mass 280.02112 Da PubChem
XLogP3 3.1 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 1 PubChem

Data sourced from the PubChem entry for the isomeric compound 4-Bromo-1-(tetrahydro-2H-
pyran-2-yl)-1H-indazole, CID 57474729, which serves as a reliable reference for this
molecular formula.

Synthesis and Mechanistic Rationale
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The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process
that leverages foundational reactions in heterocyclic chemistry. The strategy involves the initial
formation of the core bromo-indazole scaffold, followed by selective protection of the N1
nitrogen.

Retrosynthetic Approach

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially
available starting materials. The key disconnection points are the C-N bond of the THP ether
and the N-N bond of the pyrazole ring. This suggests a synthetic pathway starting from a
brominated ortho-substituted aniline or benzaldehyde derivative.

Proposed Synthetic Protocol

This protocol is a robust, two-step procedure adapted from established methods for indazole
synthesis and N-protection.

Step 1: Synthesis of 4-Bromo-1H-indazole

The Jacobson indazole synthesis provides a reliable method for constructing the indazole ring.
[6] An alternative, high-yield method involves the cyclization of an appropriate
fluorobenzaldehyde with hydrazine.[11]

o Reactants: 5-Bromo-2-fluorobenzaldehyde, Hydrazine hydrate.

o Rationale: The reaction of a 2-halobenzaldehyde with hydrazine is a classic and efficient
method for forming the indazole ring system. The fluorine atom is an excellent leaving group
for the intramolecular nucleophilic aromatic substitution that closes the ring.

e Procedure:

o To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine hydrate (approx.
10 eq).[11]

o Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin-Layer
Chromatography (TLC).

o After cooling, evaporate the excess hydrazine under reduced pressure.
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o Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel to yield pure 4-
bromo-1H-indazole.

Step 2: N1-Protection with a Tetrahydropyran (THP) Group

The N1 position of the indazole is nucleophilic and requires protection before further
functionalization (e.g., metal-catalyzed cross-coupling) at the C4-bromo position. The THP
group is an ideal choice as it is stable to many reaction conditions but can be easily removed
under mild acid.

e Reactants: 4-Bromo-1H-indazole, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate
(PPTS).

o Rationale: DHP reacts with the N-H of the indazole in the presence of an acid catalyst
(PPTS) to form a stable N-THP ether. PPTS is a mild, organic-soluble catalyst that minimizes
side reactions.

e Procedure:

o Dissolve 4-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF).

o Add 3,4-dihydropyran (1.2 eq) to the solution.
o Add a catalytic amount of PPTS (0.05 eq).
o Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with DCM, combine the organic layers, wash with brine, and dry over
anhydrous sodium sulfate.
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o Concentrate the solvent and purify the resulting residue by column chromatography to
afford the final product, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified
compound.
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Step 1: Indazole Formation
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Caption: Workflow for synthesis and purification.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1442985?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound. A combination of spectroscopic techniques provides a complete structural picture.

Expected Spectroscopic Data

The following table summarizes the key signals expected from *H NMR, 3C NMR, and IR
spectroscopy, which are critical for validating the structure of the final product.
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Technique

Expected Signals and Rationale

1H NMR

Aromatic Protons (3H): Signals in the & 7.0-8.5
ppm range, showing characteristic doublet and
triplet splitting patterns for the trisubstituted
benzene ring. Indazole H-3 (1H): A distinct
singlet around & 8.0 ppm. THP Protons (7H): A
complex series of multiplets in the & 1.6-4.0 ppm
range, corresponding to the diastereotopic
methylene protons of the THP ring, and a
distinct signal for the anomeric proton (O-CH-N)

around 0 5.5-6.0 ppm.

13C NMR

Aromatic Carbons (6C): Signals in the & 110-
145 ppm range. The carbon attached to bromine
(C-Br) will be shifted upfield. Indazole C-3: A
signal around & 135-140 ppm. THP Carbons
(5C): Signals in the 6 20-70 ppm range for the
aliphatic carbons, with the anomeric carbon (O-
C-N) appearing further downfield around & 85-
95 ppm.

IR Spectroscopy

C-H (Aromatic): Stretching vibrations just above
3000 cm™1, C-H (Aliphatic): Stretching vibrations
just below 3000 cm~t, C=C / C=N (Aromatic):
Characteristic ring stretching vibrations in the
1450-1600 cm~1 region. C-O (Ether): A strong
C-O stretching band around 1050-1150 cm~1.
C-Br: A weak stretching band in the fingerprint
region, typically 500-650 cm™1.

Mass Spectrometry

Molecular lon (M*): A characteristic isotopic
pattern for a single bromine atom, with two
peaks of nearly equal intensity at m/z 280 and
282. Fragmentation: Loss of the THP group (85
Da) would be a prominent fragmentation

pathway.
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Note: Specific chemical shifts () and wavenumbers (cm~1) are predictive and should be
confirmed with experimental data.[12][13][14][15]

Analytical Workflow

This diagram outlines the standard process for confirming the structure and purity of the
synthesized material.

Structural Confirmation

IR Spectroscopy

| — ~
Synthesized TLC Analysis > Column Purified Mass Spectrometry > Confirmed
Crude Product (Purity Check) Chromatography Product (HRMS) Structure
N~ |

1H and *C NMR

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not typically an end-product but rather
a highly valuable building block for generating libraries of more complex molecules.

A Versatile Chemical Intermediate

The two key functional handles enable orthogonal chemical modifications:

o The C4-Bromine Atom: This site is primed for transition metal-catalyzed cross-coupling
reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows
for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is
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a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships
(SAR).

o The N1-THP Protecting Group: Following modifications at the C4 position, the THP group
can be selectively removed under mild acidic conditions (e.g., HCI in methanol or acetic acid
in THF/water) to reveal the N1-H. This free N-H can then be alkylated, acylated, or used in
other coupling reactions to further diversify the molecular scaffold.

Potential Therapeutic Targets and Screening

Indazole derivatives are well-documented inhibitors of various protein kinases, which are
critical targets in oncology and inflammatory diseases.[4][16][17] A library of compounds
derived from this intermediate could be screened against a panel of kinases to identify novel
inhibitors.

The logical flow for utilizing this intermediate in a drug discovery program is shown below.
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Caption: Use of the intermediate in a drug discovery cascade.
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Conclusion and Future Perspectives

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a strategically designed chemical
intermediate with significant potential for accelerating drug discovery programs. Its synthesis is
achievable through robust and well-understood chemical transformations. The compound's true
value lies in its capacity for orthogonal functionalization, enabling the rapid generation of
diverse molecular libraries. Future research will undoubtedly leverage this and similar building
blocks to explore new chemical space and develop next-generation therapeutics targeting a
wide range of diseases, particularly in the fields of oncology and immunology where kinase
signaling plays a pivotal role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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